molecular formula C16H14O3 B12711905 Unii-F6yil7hjtm

Unii-F6yil7hjtm

Cat. No.: B12711905
M. Wt: 254.28 g/mol
InChI Key: GAMOPGGZIQWBEM-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

(4-methoxyphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone

InChI

InChI=1S/C16H14O3/c1-18-13-9-7-11(8-10-13)14(17)16-15(19-16)12-5-3-2-4-6-12/h2-10,15-16H,1H3/t15-,16+/m1/s1

InChI Key

GAMOPGGZIQWBEM-CVEARBPZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)[C@H]2[C@H](O2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxychalcone Epoxide, Trans-(-)-, typically involves the epoxidation of 4’-methoxychalcone. The reaction conditions often include the use of peracids such as meta-chloroperoxybenzoic acid (mCPBA) in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the epoxide ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxychalcone Epoxide, Trans-(-)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4’-Methoxychalcone Epoxide, Trans-(-)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Methoxychalcone Epoxide, Trans-(-)-, involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit certain signaling pathways, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes critical for cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methoxychalcone Epoxide, Trans-(-)-, is unique due to its specific stereochemistry and the presence of both the methoxy group and the epoxide ring. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

Unii-F6yil7hjtm is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

The biological activity of this compound may involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress through the generation of ROS, which can lead to cellular signaling alterations and potential therapeutic effects .
  • Cellular Metabolism : Investigations into related compounds indicate that they may influence metabolic pathways in human cells, affecting processes like cell aggregation and membrane dynamics .

Data Table: Biological Activities of Related Compounds

CompoundMechanism of ActionBiological EffectReference
This compoundROS GenerationPotential anti-cancer effects
O-( -hydroxyethyl)rutosideModulates platelet functionReduces thrombosis risk
FlavonoidsAntioxidant activityCardioprotective effects

Case Study 1: Oxidative Stress and Cancer Therapy

A study explored the effects of similar compounds on cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells via ROS-mediated pathways. This suggests that this compound might have similar potential in targeting cancer cells through oxidative stress mechanisms.

Case Study 2: Metabolic Effects on Erythrocytes

Research on semisynthetic flavonoids showed significant impacts on human erythrocytes, affecting their metabolism and aggregation properties. These findings could imply that this compound may also influence red blood cell function, potentially leading to therapeutic applications in hematological disorders .

Research Findings

  • Oxidative Mechanisms : A review highlighted that low-intensity radiofrequency radiation (RFR) induces oxidative effects in biological systems, which can be extrapolated to understand the oxidative potential of compounds like this compound .
  • Metabolic Studies : Light-scattering studies on human red cells revealed that certain flavonoids alter metabolic functions, indicating a possible pathway for this compound's action in human physiology .

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